Stereochemistry vs. erythro-Honokitriol
threo-Honokitriol and erythro-honokitriol are diastereomers that exhibit distinct stereochemical configurations at the propane-1,2,3-triol moiety: threo-honokitriol possesses (1S,2S) absolute configuration, while erythro-honokitriol adopts (1R,2S) configuration . This configurational difference manifests in measurable chromatographic and spectroscopic properties. The compounds were successfully resolved from each other and from co-occurring neolignans via repeated chromatographic fractionation of the MeOH-soluble portion of M. officinalis stem bark extract, with structural assignments confirmed by extensive 1D and 2D NMR experiments [1][2].
| Evidence Dimension | Stereochemical Configuration (C-1/C-2 centers) |
|---|---|
| Target Compound Data | (1S,2S) configuration |
| Comparator Or Baseline | erythro-honokitriol: (1R,2S) configuration |
| Quantified Difference | Opposite configuration at C-1 position; distinct retention on repeated chromatography |
| Conditions | NMR spectroscopy (1D and 2D); chromatographic separation from MeOH extract of Magnolia officinalis stem bark |
Why This Matters
Diastereomers cannot be used interchangeably in chiral analytical methods; procurement of the correct isomer is essential for method validation and reference standard traceability.
- [1] Shen CC, Ni CL, Shen YC, Huang YL, Kuo CH, Wu TS, Chen CC. Phenolic constituents from the stem bark of Magnolia officinalis. J Nat Prod. 2009 Jan;72(1):168-71. View Source
- [2] Zhang B, Yu H, Lu W, Yu B, Liu L, Jia W, Lin Z, Wang H, Chen S. Four new honokiol derivatives from the stem bark of Magnolia officinalis and their anticholinesterase activities. Phytochemistry Letters. 2019. View Source
